Technical Guide: Synthesis and Properties of 3-(Phenoxymethyl)piperidine
Technical Guide: Synthesis and Properties of 3-(Phenoxymethyl)piperidine
Part 1: Executive Summary & Chemical Profile[2][3]
3-(Phenoxymethyl)piperidine (CAS: 405059-85-0) is a critical heterocyclic building block in medicinal chemistry.[1] Structurally, it consists of a piperidine ring substituted at the 3-position with a phenoxymethyl group.[2][1][3][4] This scaffold is a privileged pharmacophore, serving as the core architecture for several selective serotonin reuptake inhibitors (SSRIs) and norepinephrine reuptake inhibitors (NRIs), most notably Paroxetine (Paxil) and its analogues.[2][1]
Beyond its role as an intermediate, this moiety is explored in fragment-based drug discovery (FBDD) for targeting G-protein coupled receptors (GPCRs), specifically monoamine transporters.[2][1][5]
Chemical Identity & Physicochemical Properties[1][2][3][4][6][7][8][9]
| Property | Data |
| IUPAC Name | 3-(Phenoxymethyl)piperidine |
| CAS Number (Free Base) | 405059-85-0 |
| CAS Number (HCl Salt) | 28569-09-7 |
| Molecular Formula | C₁₂H₁₇NO |
| Molecular Weight | 191.27 g/mol |
| Physical State | Viscous oil (Free base) / White crystalline solid (HCl salt) |
| Solubility | Soluble in DCM, MeOH, DMSO; HCl salt soluble in water |
| pKa | ~9.8 (Piperidine nitrogen) |
| LogP | 2.1 (Calculated) |
Part 2: Synthetic Strategies
The synthesis of 3-(Phenoxymethyl)piperidine generally follows two primary retrosynthetic disconnections: the ether linkage formation or the reduction of a pyridine precursor.[2][5] For high-purity applications (drug discovery), Route A (Nucleophilic Substitution) via an N-protected intermediate is the industry standard due to scalability and avoidance of difficult-to-remove phosphine oxide byproducts associated with Mitsunobu conditions.[1][5]
Reaction Pathway Visualization[1][3][4]
Caption: Comparative synthetic routes. Route A (via Mesylate) is preferred for scale-up over Route B (Mitsunobu).[2][1][5]
Part 3: Detailed Experimental Protocol
This protocol details the Nucleophilic Substitution Route (Route A) .[2][1] This method is preferred over the Mitsunobu reaction for scales >10g because it avoids the formation of triphenylphosphine oxide, which is difficult to remove chromatographically from amine products.[2][1]
Phase 1: Preparation of the Electrophile (Mesylation)
Objective: Convert the hydroxyl group of N-Boc-3-hydroxymethylpiperidine into a good leaving group (mesylate).[1][5]
-
Reagents:
-
Procedure:
-
Dissolve N-Boc-3-hydroxymethylpiperidine in anhydrous DCM under nitrogen atmosphere.
-
Cool the solution to 0°C using an ice bath.
-
Add TEA dropwise, followed by the slow addition of MsCl over 15 minutes. Caution: Exothermic.[1][5]
-
Stir at 0°C for 1 hour, then warm to room temperature (RT) and stir for 2 hours.
-
Validation: Monitor by TLC (Hexane:EtOAc 1:1). The starting material (Rf ~0.[2][1]3) should disappear, and a new spot (Rf ~0.[2][1]6) should appear.
-
Workup: Wash with water, saturated NaHCO₃, and brine.[2][1] Dry over Na₂SO₄ and concentrate in vacuo to yield the crude mesylate as a pale yellow oil. Use immediately.
-
Phase 2: Etherification (Williamson Synthesis)
Objective: Displace the mesylate with sodium phenoxide.[2][1]
-
Reagents:
-
Procedure:
-
In a round-bottom flask, dissolve Phenol in DMF and add K₂CO₃. Stir at RT for 30 minutes to generate the phenoxide in situ.
-
Add the crude mesylate (dissolved in minimal DMF) to the reaction mixture.
-
Heat to 80°C for 6–12 hours.
-
Mechanistic Insight: Heating is required because the secondary steric environment of the piperidine ring (even at the 3-position) slows down the Sₙ2 attack compared to primary alkyl halides.[2]
-
Workup: Dilute with EtOAc and wash extensively with water (3x) to remove DMF.[2][1] Wash with 1N NaOH to remove unreacted phenol.[2][1] Dry and concentrate.
-
Phase 3: N-Deprotection & Salt Formation
Objective: Remove the Boc group to yield the final active pharmaceutical ingredient (API) intermediate.[2][1][5]
-
Reagents:
-
Procedure:
Part 4: Medicinal Chemistry Applications[2][3][4][7][9][10][11][12]
Serotonin Reuptake Inhibition (SSRI)
The 3-(phenoxymethyl)piperidine skeleton is the pharmacophoric core of Paroxetine .[2][5][6] The ether oxygen acts as a hydrogen bond acceptor, while the phenyl ring engages in pi-stacking interactions within the serotonin transporter (SERT) binding pocket.[2][1]
-
Modification: Introducing a fluorine at the para-position of the phenyl ring and a fluorophenyl group at the piperidine 4-position drastically increases potency (Paroxetine).[1][5]
Norepinephrine Reuptake Inhibition (NRI)
Analogues where the phenoxy group is substituted with ortho-alkoxy groups (e.g., 2-ethoxyphenoxy) have shown dual SSRI/NRI activity, similar to Viloxazine [1].[2][1][5]
Sigma Receptor Ligands
Substituted 3-phenylpiperidines and their ether analogues have demonstrated affinity for Sigma-1 receptors, which are targets for neuropathic pain and cognitive enhancement.[1][5]
References
-
Melloni, P., et al. (1987).[2][1] "3-[(2-Ethoxyphenoxy)methyl]piperidine derivatives.[2][1][5] Synthesis and antidepressant activity."[2][3][7][6][8] Journal of Medicinal Chemistry, 30(1), 222–225.[2][1][8] Link
-
Barnes, R. D. (1996).[2][1] "Process for preparing 4-aryl-piperidine derivatives." World Intellectual Property Organization, WO1996036636A1.[2][1] Link
-
BLD Pharm. (2024).[2][1][9] "3-(Phenoxymethyl)piperidine Product Data." BLD Pharm Repository. Link
-
National Center for Biotechnology Information. (2025). "PubChem Compound Summary for CID 107207, 3-Phenylpiperidine (Analogous Structure)." PubChem. Link[2][1][5]
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